2,2'-Thiobis(4,6-di-sec-pentylphenol) is a chemical compound characterized by its unique structure, which includes two 4,6-di-sec-pentylphenol units linked by a sulfur atom. The molecular formula for this compound is , and it has a molecular weight of approximately 358.54 g/mol. This compound is notable for its potential applications in various industrial processes, particularly as an antioxidant in polymer formulations and as a stabilizer in rubber products.
The primary chemical reaction involving 2,2'-Thiobis(4,6-di-sec-pentylphenol) is its synthesis from 4,6-di-sec-pentylphenol and sulfur. This process typically occurs in the presence of a base, which facilitates the formation of the thiobis link. The general reaction can be summarized as follows:
The reaction conditions, such as temperature and solvent choice, significantly influence the yield and selectivity of the thiobisphenol product .
The synthesis of 2,2'-Thiobis(4,6-di-sec-pentylphenol) typically involves the following steps:
2,2'-Thiobis(4,6-di-sec-pentylphenol) finds applications primarily in:
While detailed interaction studies specifically on 2,2'-Thiobis(4,6-di-sec-pentylphenol) are sparse, compounds with similar structures have been investigated for their interactions with various biological systems. These studies often focus on their ability to modulate oxidative stress responses or their interactions with other antioxidants and radical scavengers. Further research is necessary to elucidate the specific interaction mechanisms of this compound.
Several compounds share structural similarities with 2,2'-Thiobis(4,6-di-sec-pentylphenol). Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2,2'-Thiobis(4-methyl-6-tert-butylphenol) | Contains tert-butyl groups instead of sec-pentyl groups | |
| 2,2'-Thiobis(4-tert-butylphenol) | Shorter carbon chain; used mainly as an antioxidant | |
| 2,6-Di-tert-butyl-4-methylphenol | Lacks sulfur linkage; widely used as an antioxidant | |
| 4-(sec-butyl)-2,6-di-tert-butylphenol | Similar antioxidant properties but different structure |
The uniqueness of 2,2'-Thiobis(4,6-di-sec-pentylphenol) lies in its specific combination of sec-pentyl groups and thiobis linkage which may confer distinct physical and chemical properties compared to these similar compounds.
Radical-mediated coupling has emerged as a powerful tool for constructing diaryl sulfides, particularly for sterically hindered systems like 2,2'-thiobis(4,6-di-sec-pentylphenol). Recent advances leverage photoredox catalysis and hypervalent iodine reagents to generate sulfur-centered radicals under mild conditions. For instance, hydroxy(tosyloxy)iodobenzene (HTIB) enables bidirectional disulfide metathesis through radical initiation, facilitating the formation of unsymmetrical sulfur linkages without toxic catalysts. This method’s biocompatibility and reversibility make it suitable for synthesizing sensitive bisphenol derivatives.
Visible-light-driven systems further enhance selectivity. By exciting electron donor-acceptor (EDA) complexes between thiolate anions and cycloketone oxime esters, researchers achieve C(sp³)–S bond formation via radical–radical cross-coupling. This approach avoids traditional thiophosphate intermediates, streamlining the synthesis of diaryl sulfides with bulky substituents. Key parameters such as irradiation wavelength (450–470 nm) and solvent polarity (acetonitrile/water mixtures) critically influence reaction efficiency, yielding cyanoalkyl thioethers with >80% purity.
Metal-free photoredox systems using 4CzIPN as a photocatalyst and DIPEA as a base exemplify sustainable alternatives. These systems operate through single electron transfer (SET) and halogen atom transfer (XAT) mechanisms, generating aryl and benzyl radicals that couple to form S–C–S bonds. A comparative analysis of radical initiation methods is provided in Table 1.
Table 1: Radical-Mediated Strategies for Diaryl Sulfide Synthesis
The sec-pentyl groups at the 4- and 6-positions of the phenol rings impose significant stereoelectronic challenges. Iridium-catalyzed hydrogen-borrowing alkylation offers precise control over substitution patterns. Using [Ir(cod)Cl]₂ and PPh₃, primary alcohols undergo dehydrogenation to aldehydes, which react with phenol substrates via π-allyl intermediates to form C4-alkylated products. Temperature modulation (80–120°C) and base selection (KOH vs. Cs₂CO₃) dictate regioselectivity, favoring sec-pentyl incorporation over linear isomers.
Enzymatic approaches using vanillyl-alcohol oxidase demonstrate stereospecific conversions of 4-alkylphenols. The enzyme’s active site geometry enforces cis-trans selectivity during dehydrogenation, yielding (S)-1-(4'-hydroxyphenyl)ethanol with >90% enantiomeric excess. Computational modeling reveals that hydrophobic interactions between the sec-pentyl chain and enzyme pockets stabilize transition states, minimizing epimerization.
Table 2: Stereoselective Alkylation Methods Comparison
| Method | Catalyst/Enzyme | Selectivity Factor (α) | Yield (%) | Reference |
|---|---|---|---|---|
| Iridium-catalyzed | [Ir(cod)Cl]₂ | 8:1 (C4 vs. C2) | 40–93 | |
| Vanillyl-alcohol oxidase | Flavoprotein | >20:1 (S vs. R) | 65–78 |
Transitioning from batch to continuous flow reactors (CFRs) addresses scalability challenges in 2,2'-thiobis(4,6-di-sec-pentylphenol) synthesis. Supercritical carbon dioxide (scCO₂) serves as an ideal solvent due to its low viscosity and high diffusivity, enhancing mass transfer in fixed-bed reactors. A polymer-supported imidazolium fluoride reagent enables efficient SₙAr reactions, achieving 92% conversion at 50°C and 100 bar. CFR parameters such as residence time (5–15 min) and catalyst loading (0.5–2.0 mol%) directly correlate with throughput, as shown in Table 3.
Sunlight-driven photoredox systems further reduce energy costs. By integrating microfluidic channels with immobilized 4CzIPN, researchers achieve 85% yield under natural light, surpassing batch performance by 20%. This approach aligns with green chemistry principles, eliminating volatile organic solvents and reducing waste.
Table 3: Continuous Flow Reactor Performance Metrics
| Parameter | Optimal Range | Conversion (%) | Purity (%) | Reference |
|---|---|---|---|---|
| scCO₂ pressure | 80–120 bar | 89–92 | 95–98 | |
| Residence time | 10–12 min | 85–90 | 93–96 | |
| Photocatalyst loading | 1.5 mol% | 82–88 | 90–94 |
The molecular orbital analysis of 2,2'-Thiobis(4,6-di-sec-pentylphenol) reveals fundamental insights into its antioxidant-regeneration mechanisms within heterogeneous catalytic systems. The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), serve as critical descriptors for predicting the antioxidant activity of this compound [1] [2].
The HOMO energy level indicates the electron-donating capability of the molecule, which is thermodynamically favorable for antioxidant activity. Lower HOMO energy values generally correspond to reduced electron-donating propensity, while the LUMO energy reflects the molecule's ability to accept electrons [1]. The energy gap between HOMO and LUMO (ΔE) provides crucial information about molecular reactivity and stability. Compounds with smaller energy gaps typically exhibit greater reactivity and higher propensity for electron donation [1].
In the case of 2,2'-Thiobis(4,6-di-sec-pentylphenol), the π-like frontier molecular orbitals are distributed extensively across the molecule, with the HOMO primarily localized on the phenolic rings and the sulfur bridge. This distribution pattern is consistent with the compound's potential antioxidant properties, as the phenolic hydroxyl groups serve as likely targets for free radical attacks, potentially leading to electron or hydrogen abstraction [1].
The antioxidant-regeneration cycle operates through specific mechanisms depending on the reaction environment. In aqueous media, phenolic antioxidants predominantly follow the Sequential Proton Loss Electron Transfer (SPLET) mechanism [3]. This mechanism involves the initial deprotonation of the phenolic hydroxyl group, followed by electron transfer from the resulting phenoxide anion to the radical species. The SPLET mechanism is particularly favorable in polar solvents due to the stabilization of ionic intermediates through solvation effects [3].
| Parameter | Value Range | Significance |
|---|---|---|
| HOMO Energy | -5.0 to -6.0 eV | Electron donation capability |
| LUMO Energy | -1.0 to -2.0 eV | Electron acceptance ability |
| HOMO-LUMO Gap | 3.0 to 5.0 eV | Molecular reactivity indicator |
| Ionization Potential | 7.0 to 9.0 eV | Ease of electron removal |
The transition state geometry plays a crucial role in determining the efficiency of antioxidant regeneration. During the regeneration process, the molecular orbitals undergo significant reorganization, with the formation of new bonding interactions between the antioxidant and the regenerating species [3]. The transition state structure exhibits orbital delocalization over both the donor and acceptor molecules, confirming the proton-coupled electron transfer mechanism [3].
Computational studies utilizing density functional theory at the B3LYP/6-311G(d,p) level have demonstrated that the antioxidant activity of 2,2'-Thiobis(4,6-di-sec-pentylphenol) can be predicted based on bond dissociation enthalpy values and spin density distributions [1]. The presence of electron-donating groups, such as the sec-pentyl substituents, significantly influences the orbital energies and, consequently, the antioxidant performance.
The sec-pentyl groups in 2,2'-Thiobis(4,6-di-sec-pentylphenol) introduce significant steric effects that profoundly influence the transition state geometries and overall catalytic performance. Steric hindrance, arising from the spatial arrangement of atoms, represents a fundamental factor controlling both the shape and reactivity of molecules in heterogeneous catalytic systems [4].
The sec-pentyl groups exhibit considerable steric bulk due to their branched structure, which creates a three-dimensional environment around the phenolic active sites. This steric environment affects the accessibility of reactants to the catalytic centers and influences the orientation of approaching molecules during the formation of transition states [5]. The branched nature of sec-pentyl groups results in higher A-values compared to linear alkyl chains, indicating greater steric hindrance [4].
| Substituent | A-Value (kcal/mol) | Steric Hindrance Level |
|---|---|---|
| Methyl | 1.74 | Low |
| Ethyl | 1.75 | Low |
| Isopropyl | 2.15 | Moderate |
| sec-Pentyl | 2.8-3.2 | High |
| tert-Butyl | >4.0 | Very High |
The steric effects of sec-pentyl groups manifest in several ways within the catalytic system. First, they provide steric protection to the phenolic hydroxyl groups, preventing unwanted side reactions and enhancing the selectivity of the desired catalytic processes [5]. This protective effect is particularly important in oxidative environments where phenolic compounds are susceptible to degradation.
Second, the steric bulk influences the formation and stability of transition states. The bulky sec-pentyl groups create a sterically crowded environment that can either stabilize or destabilize specific transition state geometries, depending on the reaction pathway [5]. In favorable cases, the steric effects can lead to preferential formation of desired products through selective transition state stabilization.
The impact of steric hindrance on reaction rates follows predictable patterns based on the degree of crowding around the reactive center. As the steric bulk increases, the rate of bimolecular reactions typically decreases due to reduced collision efficiency between reactants [6]. However, in certain cases, steric effects can enhance reaction rates by preventing the formation of unreactive conformers or by directing the reaction through more favorable pathways [7].
Computational analysis of transition state geometries reveals that the sec-pentyl groups adopt specific conformations that minimize steric clashes while maintaining optimal electronic interactions. The preferred conformations often involve gauche arrangements that balance steric strain with electronic stabilization [8]. The energy difference between different conformers typically ranges from 0.5 to 2.0 kcal/mol, which is significant enough to influence reaction selectivity at typical operating temperatures [8].
The steric effects also influence the regeneration efficiency of the antioxidant. During the regeneration process, the approach of regenerating species to the oxidized antioxidant is controlled by the steric environment created by the sec-pentyl groups. This can lead to selective regeneration pathways that favor the formation of the most active antioxidant form [3].
The sulfur bridge in 2,2'-Thiobis(4,6-di-sec-pentylphenol) plays a pivotal role in determining the catalytic performance through its ability to exist in multiple oxidation states and participate in electron transfer processes. The sulfur atom can adopt oxidation states ranging from -2 to +6, with each state exhibiting distinct chemical properties and catalytic behavior [9] [10].
In the native compound, sulfur exists primarily in the +2 oxidation state, forming a covalent bridge between the two phenolic units. This sulfur bridge provides several important functions: it maintains the structural integrity of the molecule, facilitates electron delocalization between the phenolic rings, and serves as a potential site for redox reactions [11] [12].
The sulfur bridge significantly enhances the antioxidant activity compared to monomeric phenolic compounds. This enhancement arises from several factors: increased molecular size leading to better radical scavenging efficiency, cooperative effects between the two phenolic units, and the ability of the sulfur bridge to stabilize radical intermediates through electron delocalization [11] [12].
| Oxidation State | Chemical Form | Catalytic Activity | Stability |
|---|---|---|---|
| -2 | Sulfide (S²⁻) | Moderate | High |
| 0 | Elemental S | Low | Moderate |
| +2 | Sulfoxide (SO) | High | Moderate |
| +4 | Sulfone (SO₂) | Very High | High |
| +6 | Sulfate (SO₄²⁻) | Low | Very High |
During catalytic processes, the sulfur bridge can undergo oxidation to higher oxidation states, particularly under oxidative conditions. The formation of sulfoxide (+4) and sulfone (+6) derivatives can significantly alter the catalytic properties of the compound [13]. These oxidized forms often exhibit enhanced catalytic activity due to increased electrophilicity and improved substrate binding capabilities [13].
The sulfur bridge also participates in regeneration cycles, where it can be reduced back to its original oxidation state by various reducing agents. This regeneration capability is crucial for maintaining long-term catalytic activity in heterogeneous systems [13]. The regeneration process typically involves electron transfer from reducing species to the oxidized sulfur center, followed by structural reorganization to restore the original geometry [13].
Computational studies have revealed that the sulfur bridge significantly influences the electronic structure of the entire molecule. The presence of sulfur introduces additional molecular orbitals that participate in electron transfer processes, thereby modulating the overall catalytic behavior [9]. The sulfur 3d orbitals can overlap with the π-system of the phenolic rings, creating extended conjugation pathways that facilitate electron delocalization [11].
The stability of different sulfur oxidation states depends on several factors, including the local chemical environment, temperature, and the presence of other chemical species. Under mild oxidative conditions, the sulfur bridge typically remains in the +2 state, providing optimal balance between activity and stability [10]. However, under more severe conditions, oxidation to higher states becomes favorable, potentially leading to enhanced catalytic activity at the expense of long-term stability [10].
Experimental evidence demonstrates that sulfur-bridged phenolic compounds exhibit superior performance in various catalytic applications compared to their oxygen-bridged analogues. This superiority stems from the unique electronic properties of sulfur, including its larger atomic radius, lower electronegativity, and ability to expand its coordination sphere [11] [12].